molecular formula C10H18O7 B6217745 {[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane CAS No. 6947-11-1

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane

Cat. No.: B6217745
CAS No.: 6947-11-1
M. Wt: 250.25 g/mol
InChI Key: BTGIDKYLTZIVED-UHFFFAOYSA-N
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Description

{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane is a useful research compound. Its molecular formula is C10H18O7 and its molecular weight is 250.25 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '{[(2-{2-[(ethoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}ethane' involves the protection of ethane-1,2-diol with ethyl chloroformate followed by the reaction with 2-(2-hydroxyethoxy)ethyl chloroformate. The resulting product is then deprotected to yield the target compound.", "Starting Materials": [ "Ethane-1,2-diol", "Ethyl chloroformate", "2-(2-hydroxyethoxy)ethyl chloroformate" ], "Reaction": [ "Step 1: Ethane-1,2-diol is reacted with excess ethyl chloroformate in the presence of a base such as triethylamine to form the diethyl carbonate derivative.", "Step 2: The diethyl carbonate derivative is then reacted with 2-(2-hydroxyethoxy)ethyl chloroformate in the presence of a base such as potassium carbonate to form the protected intermediate.", "Step 3: The protected intermediate is then deprotected using a mild base such as sodium methoxide to yield the target compound." ] }

CAS No.

6947-11-1

Molecular Formula

C10H18O7

Molecular Weight

250.25 g/mol

IUPAC Name

2-(2-ethoxycarbonyloxyethoxy)ethyl ethyl carbonate

InChI

InChI=1S/C10H18O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-8H2,1-2H3

InChI Key

BTGIDKYLTZIVED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCOCCOC(=O)OCC

Purity

95

Origin of Product

United States

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